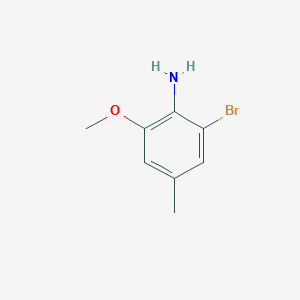

2-Bromo-6-methoxy-4-methylaniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry Research

Aniline and its derivatives are of paramount importance in both industrial and academic chemical research. rsc.orgsci-hub.se They are versatile starting materials and intermediates for the synthesis of a wide array of more complex molecules. wisdomlib.org The amino group makes the aromatic ring highly reactive towards electrophilic substitution reactions, facilitating the introduction of further functional groups. wikipedia.orgfiveable.me

The significance of aniline derivatives spans numerous applications:

Dye Industry: Historically, aniline was central to the development of synthetic dyes. Its derivatives remain crucial precursors for azo dyes, which are used extensively in textiles. wikipedia.orgsci-hub.sefiveable.me

Pharmaceuticals: The aniline structural motif is present in a multitude of pharmaceutical agents. For example, the well-known analgesic paracetamol is synthesized from aniline. wikipedia.orgsci-hub.se The ability to modify the aniline core allows for the fine-tuning of a molecule's biological activity.

Agrochemicals: Many herbicides and pesticides are derived from substituted anilines. wikipedia.org

Polymer Science: Aniline's primary industrial application is in the production of methylene (B1212753) dianiline, a key precursor for polyurethane polymers. wikipedia.orgsci-hub.se

The continuous exploration of new aniline derivatives is driven by the search for novel materials and biologically active compounds with enhanced or specific properties. rsc.org

Overview of Halogenated and Alkoxy-Substituted Anilines

The properties of aniline are significantly altered by the introduction of halogen or alkoxy substituents.

Halogenated anilines are aromatic amines containing one or more halogen atoms (F, Cl, Br, I) on the benzene (B151609) ring. These compounds are critical building blocks in organic synthesis. acs.orgnih.gov The halogen atom serves as a reactive handle, enabling a variety of cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. acs.org The presence and position of the halogen influence the reactivity of the aniline ring. acs.org While many halogenated anilines are synthetic, some have also been identified as natural products from marine organisms. rsc.orgrsc.org

Alkoxy-substituted anilines , also known as anisidines when the alkoxy group is methoxy (B1213986), feature an oxygen atom linking an alkyl group to the aromatic ring. The alkoxy group is an electron-donating group, which activates the ring towards electrophilic substitution, typically directing incoming groups to the ortho and para positions. researchgate.net These compounds are valuable intermediates, for instance, in the synthesis of heterocycles like indoles and benzofurans. acs.org Recent research has focused on developing novel methods for the synthesis of specifically substituted alkoxy anilines, such as meta-substituted derivatives, which are otherwise challenging to prepare. rsc.orgnih.gov

Positioning 2-Bromo-6-methoxy-4-methylaniline within Current Chemical Research Paradigms

This compound is a multifaceted aniline derivative that embodies the characteristics of the subgroups discussed above. Its structure contains a bromine atom, a methoxy group, and a methyl group, all attached to the aniline core. This specific arrangement of substituents makes it a compound of interest in synthetic organic chemistry.

The key structural features and their implications are:

Bromine Substituent: The ortho-bromo group provides a site for synthetic modification through cross-coupling reactions, allowing for the introduction of diverse chemical fragments. acs.org

Methoxy and Methyl Substituents: The electron-donating methoxy and methyl groups at the ortho and para positions (relative to the amino group) influence the electron density of the aromatic ring, affecting its reactivity and the basicity of the amino group. nih.gov

Steric Hindrance: The presence of substituents at both positions ortho to the amino group (positions 2 and 6) creates significant steric hindrance. This can influence the reactivity of the amino group itself and direct the regioselectivity of further reactions on the aromatic ring.

Given its polysubstituted nature, this compound serves as a valuable, complex building block. It is positioned within research paradigms that focus on the efficient construction of complex molecules, potentially for applications in medicinal chemistry or materials science, where precise control over substitution patterns is essential for tailoring function.

Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1100394-71-5 | sigmaaldrich.com |

| Molecular Formula | C₈H₁₀BrNO | sigmaaldrich.comlookchem.com |

| Molecular Weight | 216.077 g/mol | lookchem.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

| InChI Key | HCOQQRSOSIHZAS-UHFFFAOYSA-N | sigmaaldrich.com |

Comparison of Related Aniline Structures

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-Bromo-6-methylaniline | C₇H₈BrN | 186.05 | Bromo and methyl groups ortho to amine nih.gov |

| 2-Bromo-4-methylaniline (B145976) | C₇H₈BrN | 186.05 | Bromo ortho and methyl para to amine |

| 4-Bromo-2-methoxyaniline | C₇H₈BrNO | 202.05 | Bromo para and methoxy ortho to amine prepchem.com |

| 2-Bromo-6-methoxyaniline | C₇H₈BrNO | 202.05 | Bromo and methoxy groups ortho to amine nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-methoxy-4-methylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJKOUMHFJQDEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Bromo 6 Methoxy 4 Methylaniline

Established Synthetic Routes to 2-Bromo-6-methoxy-4-methylaniline and Related Analogues

The primary approach to synthesizing this compound and its analogues involves the late-stage introduction of a bromine atom onto a pre-functionalized aniline (B41778) ring through electrophilic aromatic substitution. Multi-step strategies commencing from simple, commercially available starting materials are also crucial for constructing the requisite aniline precursor.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a cornerstone of arene functionalization. In the context of synthesizing this compound, this approach focuses on the direct bromination of a suitable methoxy-methylaniline precursor.

The most logical precursor for the synthesis of this compound is 2-methoxy-4-methylaniline (B1582082). The synthesis of this precursor is itself a key step. One common method begins with the nitration of a suitable toluene (B28343) derivative, followed by reduction of the nitro group to an amine. For instance, 4-methoxytoluene can be nitrated to form 4-methoxy-2-nitrotoluene, which is then reduced to yield 4-methoxy-2-methylaniline (B89876) chemicalbook.com.

Once the 2-methoxy-4-methylaniline precursor is obtained, direct bromination can be undertaken. The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are strong activating groups and ortho-, para-directors, while the methyl (-CH₃) group is a weaker activating ortho-, para-director. In 2-methoxy-4-methylaniline, the positions ortho to the powerful amino group are position 3 and 5, and the para position is blocked by the methyl group. The position ortho to the methoxy group is position 3, and the para position is occupied by the amino group. The position ortho to the methyl group is position 3 and 5, and the para position is occupied by the methoxy group. The cumulative directing effects of these groups would favor substitution at positions 3 and 5. To achieve the desired this compound, bromination must occur at the position ortho to the methoxy group and meta to the amino group. This highlights the challenges in regiocontrol.

A common brominating agent for such transformations is N-bromosuccinimide (NBS), often used in solvents like dichloromethane (B109758) under controlled temperature conditions to achieve selective monobromination . The use of elemental bromine is also prevalent, though it can lead to over-bromination due to the highly activated nature of the aniline ring .

Achieving the desired regiochemistry in the bromination of highly activated anilines is a significant synthetic challenge. The powerful ortho, para-directing influence of the amino and methoxy groups can lead to a mixture of isomers. In the case of 2-methoxy-4-methylaniline, the electronic and steric environment dictates the most likely sites of electrophilic attack.

To circumvent issues with regioselectivity, a common strategy involves the temporary protection of the highly activating amino group. Acetylation of the amine with acetic anhydride (B1165640) to form an acetanilide (B955) is a widely used technique. The resulting N-acetyl group is less activating and bulkier, which can alter the regiochemical outcome of the bromination, often favoring para-substitution or reducing the rate of reaction at the ortho positions . Following bromination, the acetyl group can be readily removed by hydrolysis to regenerate the aniline.

The choice of solvent can also play a critical role in directing the outcome of bromination. Studies on substituted anilines have shown that solvent polarity can significantly influence the isomeric ratio of the products . For instance, non-polar solvents may favor different isomers compared to polar, protic solvents.

Multi-Step Synthesis from Readily Available Starting Materials

A practical synthesis of this compound would likely begin with more readily available precursors. A plausible multi-step route could start from a simple, commercially available compound like o-nitrotoluene.

A potential synthetic sequence is outlined below:

Nitration: o-Nitrotoluene can be further nitrated to introduce a second nitro group.

Reduction: Selective reduction of one nitro group to an amine can be challenging but is a known transformation.

Diazotization and Methoxy substitution: The resulting amino group can be converted to a methoxy group via a Sandmeyer-type reaction.

Reduction: The remaining nitro group is then reduced to an amine, yielding the 2-methoxy-4-methylaniline precursor.

Bromination: Finally, regioselective bromination would yield the target molecule.

An alternative pathway could involve starting with 4-methylaniline (p-toluidine). Protection of the amino group, followed by directed ortho-lithiation and subsequent reaction with a methoxy-introducing electrophile, followed by bromination and deprotection, represents another, albeit more complex, potential route.

Impact of Reaction Conditions on Yield and Purity

The yield and purity of this compound are highly dependent on the reaction conditions employed during the bromination step.

| Parameter | Effect on Yield and Purity |

| Temperature | Lower temperatures (e.g., 0-5 °C) are often employed to control the reactivity of the bromination reaction, minimizing the formation of di- and poly-brominated byproducts . |

| Solvent | The choice of solvent can influence the solubility of the reactants and the regioselectivity of the reaction. Common solvents include dichloromethane, chloroform, and acetic acid chemicalbook.com. |

| Brominating Agent | Milder brominating agents like N-bromosuccinimide (NBS) are often preferred over elemental bromine to reduce the incidence of side reactions and improve selectivity echemi.com. |

| Stoichiometry | Careful control of the molar ratio of the brominating agent to the aniline precursor is crucial to prevent over-bromination and maximize the yield of the desired monobrominated product . |

Advanced and Novel Synthetic Strategies for this compound

While established methods provide a foundation for the synthesis of this compound, research into more advanced and novel strategies is ongoing to improve efficiency, selectivity, and sustainability.

For highly substituted anilines, modern cross-coupling reactions could offer alternative synthetic routes. For example, a suitably functionalized precursor bearing a triflate or other leaving group could potentially undergo a palladium-catalyzed bromination.

Furthermore, continuous flow chemistry presents a safer and more scalable alternative to traditional batch processing for hazardous reactions like bromination. In-situ generation of the brominating agent from less hazardous precursors, such as sodium bromide and an oxidant, can be achieved in a flow reactor, minimizing the risks associated with handling molecular bromine nih.gov. While not yet reported for this compound specifically, this technology holds promise for the future synthesis of this and related compounds.

Another area of innovation lies in the development of new catalytic systems that can direct C-H functionalization with high regioselectivity. While electrophilic substitution is governed by the inherent electronic properties of the substrate, catalytic methods can override these directing effects to access otherwise difficult-to-obtain isomers.

Development of Environmentally Benign Synthetic Protocols

The synthesis of halogenated aromatic compounds is increasingly scrutinized for its environmental impact, primarily due to the use of hazardous reagents like elemental bromine and chlorinated solvents. In response, significant research has focused on developing "green" synthetic alternatives applicable to the synthesis of anilines and related structures.

A prominent eco-friendly approach involves the use of a bromide/bromate couple (such as NaBr/NaBrO₃) in an aqueous acidic medium. rsc.orgbldpharm.com This system generates the reactive brominating species in situ, avoiding the handling of volatile and highly corrosive liquid bromine. rsc.org These reagents are stable, non-hazardous, and can be prepared cost-effectively from intermediates in industrial bromine recovery processes. rsc.orgbldpharm.com Such methods have been successfully applied to the bromination of activated aromatic systems like phenols and anilines, often proceeding smoothly at ambient temperatures without the need for a catalyst. rsc.org

Another green strategy focuses on the use of solid brominating agents, such as N-bromosuccinimide (NBS), which is a safer alternative to liquid bromine. cambridgescholars.comresearchgate.net The sustainability of these protocols can be further enhanced by employing visible-light photoredox catalysis with organic dyes like erythrosine B. This method activates NBS under mild, non-acidic conditions, improving atom economy and minimizing the formation of unwanted byproducts. acs.org The development of such protocols aligns with the principles of green chemistry by reducing waste and avoiding harsh reaction conditions. researchgate.netechemi.com

| Green Brominating Reagent/System | Substrate Type | Key Advantages |

| NaBr/NaBrO₃ in H₂O/H⁺ | Phenols, Anilines, Aromatic Ethers | Avoids liquid Br₂, uses water as solvent, high atom efficiency. rsc.org |

| N-Bromosuccinimide (NBS) | Alkenes, Aromatics, Ketones | Solid, safer to handle than liquid Br₂, enables selective bromination. cambridgescholars.com |

| NBS with Organic Dye Photocatalyst | Arenes, Heteroarenes | Metal-free, uses visible light, mild reaction conditions. acs.org |

| Vanadium-based Catalysts with H₂O₂ | General Halogenation | Environmentally friendly metal, uses H₂O₂ as a clean oxidant. researchgate.net |

Microwave-Assisted Synthesis Techniques (e.g., for related compounds)

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates, increasing product yields, and enhancing reaction selectivity. The technique utilizes microwave energy to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times compared to conventional heating methods—from hours to mere minutes. nih.govnih.gov

While a specific microwave-assisted synthesis for this compound is not explicitly detailed in the literature, this technology has been widely applied to the synthesis of related nitrogen-containing heterocyclic compounds and substituted anilines. nih.govnih.gov For instance, microwave irradiation has been successfully used in the synthesis of N-aryl azacycloalkanes from aniline derivatives and in the preparation of quinoline-based structures. nih.gov In many cases, microwave-assisted protocols offer significant advantages, such as improved yields and the ability to conduct reactions under solvent-free conditions, which further contributes to the environmental friendliness of the synthesis. medchemexpress.com

For example, in the synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines, a related heterocyclic system, shifting from conventional heating to microwave irradiation increased the product yield from just 4% to 47% while operating at a higher temperature. nih.govacs.org This demonstrates the transformative potential of microwave technology in enabling difficult chemical transformations.

| Reaction | Heating Method | Temperature (°C) | Time | Yield (%) |

| Synthesis of Formamidine 20a | Conventional | 70 | 30 min | 4% nih.gov |

| Synthesis of Formamidine 20a | Microwave | 140 | 30 min | 47% nih.gov |

| Synthesis of Quinolin-4-ylmethoxychromen-4-ones | Conventional | 100 | 5-6 hours | 60-75% |

| Synthesis of Quinolin-4-ylmethoxychromen-4-ones | Microwave | 100 | 4 min | 80-95% nih.gov |

Exploration of Metal-Free Synthetic Pathways (e.g., for related scaffolds)

The development of metal-free synthetic methods is a primary goal in modern chemistry, aimed at reducing costs, minimizing toxic metal residues in final products, and improving the sustainability of chemical processes. For the synthesis of halogenated anilines and related scaffolds, several metal-free strategies have been explored.

One key area is the development of metal-free bromination reactions. As mentioned, the use of N-bromosuccinimide (NBS) catalyzed by an organic photoredox catalyst like erythrosine B under visible light provides a mild and effective metal-free pathway for the bromination of various arenes. acs.org Another approach involves the in situ generation of brominating agents from sources like hydrobromic acid using molecular oxygen as the oxidant, catalyzed by a recyclable ionic liquid, thus avoiding both metals and harsh chemical oxidants.

Furthermore, metal-free annulation strategies have been developed for constructing complex aromatic amine scaffolds. mdpi.comresearchgate.net These methods often involve the reaction of enamines with other organic building blocks to form polysubstituted pyridines and related structures under mild, metal-free conditions. mdpi.com Such strategies, which rely on the intrinsic reactivity of organic molecules, offer a powerful alternative to traditional metal-catalyzed cross-coupling reactions for building complex molecular architectures. mdpi.com

| Metal-Free Reagent/System | Reaction Type | Advantages |

| Erythrosine B / NBS / Visible Light | Electrophilic Bromination | Avoids metal catalysts, mild conditions, good for electron-rich arenes. acs.org |

| Ionic Liquid / HBr / O₂ | Oxidative Bromination | Recyclable catalyst, uses air as the oxidant, metal-free. |

| β-enaminonitriles / β,β-dichloromethyl peroxides | [3+3] Annulation | Forms polysubstituted pyridines, broad substrate scope, mild conditions. mdpi.com |

Chemo- and Regioselective Synthesis via Protecting Group Strategies

The synthesis of a specific isomer like this compound from its logical precursor, 2-methoxy-4-methylaniline, presents a significant challenge in regioselectivity. The starting aniline has three substituents—amino (-NH₂), methoxy (-OCH₃), and methyl (-CH₃)—all of which are ortho-, para-directing groups. The amino group is the most powerful activating and directing group, followed by the methoxy group. Direct bromination would likely lead to a mixture of products, with substitution occurring at positions ortho and para to the highly activating amino group.

To achieve the desired substitution at the C2 position, a protecting group strategy is essential. The most common approach involves temporarily "dampening" the powerful activating effect of the amino group by converting it into an amide, typically an acetamide, by reacting the aniline with acetic anhydride.

The resulting N-acetyl-2-methoxy-4-methylaniline has the less-activating acetamido group, which still directs ortho and para. However, the position ortho to the acetamido group (C6) is sterically hindered by the adjacent methoxy group. The other ortho position (C2) is open. The position para to the acetamido group is already occupied by the methyl group. Therefore, electrophilic bromination of this protected intermediate would be strongly directed to the C2 position. The final step is the removal of the acetyl protecting group via hydrolysis with an acid or base to yield the target molecule, this compound. This strategic use of protecting groups is a cornerstone of synthesizing highly substituted aromatic compounds with precision. researchgate.net

Proposed Regioselective Synthetic Route:

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Protection | Acetic anhydride, catalyst | Convert the highly activating -NH₂ group to a less activating -NHCOCH₃ group to control regioselectivity. |

| 2 | Bromination | N-Bromosuccinimide (NBS) or Br₂ in a suitable solvent (e.g., CH₂Cl₂) | Introduce bromine selectively at the C2 position, which is sterically accessible and electronically favored. |

| 3 | Deprotection | Aqueous acid (e.g., HCl) or base (e.g., NaOH), heat | Remove the acetyl group to restore the amine functionality, yielding the final product. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6 Methoxy 4 Methylaniline

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (EAS) reactions, the benzene (B151609) ring of 2-bromo-6-methoxy-4-methylaniline acts as a nucleophile. The rate and regioselectivity of these reactions are largely governed by the nature of the substituents already present on the ring.

Influence of Methoxy (B1213986) and Methyl Substituents on Ring Activation and Directing Effects

The amino (-NH2), methoxy (-OCH3), and methyl (-CH3) groups are all activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. minia.edu.eg They do so by donating electron density to the aromatic ring, making it more nucleophilic. vaia.com The amino and methoxy groups are particularly strong activators due to their ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (the sigma complex). minia.edu.egoneclass.com The methyl group is a weaker activator, operating primarily through an inductive effect. libretexts.org

All three of these groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. minia.edu.egbyjus.com This is because the resonance structures of the sigma complex for ortho and para attack are more stable, with one contributor placing the positive charge directly on the carbon bearing the electron-donating group. libretexts.org In this compound, the directing effects of the strongly activating amino and methoxy groups will dominate. oneclass.com

Competitive Halogenation and Derivatization

Given the presence of multiple activating groups, the halogenation of this compound is expected to be a facile reaction. However, the high reactivity of anilines can sometimes lead to multiple substitutions. byjus.com To achieve regioselectivity, reaction conditions can be controlled, for instance, by using milder halogenating agents or by protecting the highly activating amino group as an amide. chemistrysteps.com The existing bromo substituent, while deactivating, is also an ortho, para-director. minia.edu.eg This can lead to complex product mixtures in further halogenation reactions. For instance, palladium-catalyzed chlorination has been used for the meta-chlorination of anilines, demonstrating the possibility of achieving substitution patterns that are not favored by the inherent directing effects of the substituents. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.

Replacement of Bromine by Various Nucleophiles (e.g., amines, thiols)

The bromine atom in this compound can be displaced by a variety of nucleophiles, including amines and thiols. These reactions are fundamental in the synthesis of more complex molecules. For example, palladium-catalyzed amination reactions are crucial for forming new carbon-nitrogen bonds. The reaction of bromoanilines with thiourea (B124793) can lead to the formation of thiazole (B1198619) derivatives. ekb.egnih.gov Similarly, reactions with other amines can lead to the synthesis of various substituted aniline (B41778) derivatives. psu.educlockss.org The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.org

Kinetics and Thermodynamics of Nucleophilic Aromatic Substitution

The kinetics of SNAr reactions are influenced by several factors, including the nature of the solvent, the nucleophile, the leaving group, and the substituents on the aromatic ring. rsc.org The mechanism can be either a two-step process involving a Meisenheimer intermediate or a concerted process. rsc.orgnih.gov The rate of reaction is often dependent on the concentration of the nucleophile and can be subject to base catalysis. psu.eduacs.org The stability of the Meisenheimer complex is a key factor in the reaction pathway; for many SNAr reactions, the formation of this intermediate is the rate-determining step. libretexts.org

Oxidation and Reduction Chemistry

The functional groups present in this compound can undergo various oxidation and reduction reactions. The aniline moiety is susceptible to oxidation, which can be a complex process leading to a variety of products. Conversely, the nitro group, if present as a substituent, can be reduced to an amino group. While specific studies on the oxidation and reduction of this compound are not prevalent in the provided search results, general principles of aniline chemistry can be applied. For instance, the amino group can be oxidized, and under certain conditions, this can lead to the formation of N-oxides. nih.gov

Selective Oxidation of the Amino Group

The amino group of an aniline derivative is susceptible to oxidation, which can lead to various products, including nitroso, nitro, or azoxy compounds, depending on the oxidant and reaction conditions. For substituted anilines like this compound, achieving selective oxidation can be challenging due to the presence of other reactive sites.

Kinetic studies on the oxidation of various methoxy-substituted anilines using reagents like tetrabutylammoniumbromochromate (TBABC) show that the reaction proceeds to form the corresponding azobenzene (B91143) derivatives. researchgate.net The reaction is typically first-order with respect to the aniline, the oxidant, and acid concentration, indicating that the protonated form of the oxidant is the active species. orientjchem.org The presence of electron-donating groups, such as the methoxy and methyl groups on the target molecule, generally accelerates the rate of oxidation compared to unsubstituted aniline. researchgate.net The proposed mechanism involves the formation of a chromate (B82759) ester, followed by a hydride ion transfer. researchgate.net

Table 1: Representative Oxidation of Methoxy-Substituted Anilines with TBABC researchgate.net This table illustrates the expected reactivity based on analogous compounds.

| Aniline Substrate | Oxidant | Solvent | Product |

|---|---|---|---|

| 2,6-Dimethoxyaniline | TBABC | 50% Acetic Acid | 2,2',6,6'-Tetramethoxyazobenzene |

| 2,4-Dimethoxyaniline | TBABC | 50% Acetic Acid | 2,2',4,4'-Tetramethoxyazobenzene |

| Aniline | TBABC | 50% Acetic Acid | Azobenzene |

Reductive Transformations of Aromatic Nitrogeneous Moieties

Reductive transformations involving this compound can target either the amino group's reactivity or the bromo substituent. The most significant reductive pathway for this class of compounds is typically reductive dehalogenation.

Catalytic hydrogenation is a common method to remove halo substituents from aromatic rings. organic-chemistry.org The C-Br bond is more readily cleaved than a C-Cl bond under these conditions. This transformation is often accomplished using a palladium-on-carbon (Pd/C) catalyst under neutral conditions with hydrogen gas. organic-chemistry.org This method is highly selective and tolerates a wide range of other functional groups, including nitro, cyano, and keto groups. organic-chemistry.org For a molecule like this compound, this would yield 2-methoxy-4-methylaniline (B1582082).

Alternatively, microbial reductive dehalogenation has been observed for various haloanilines under anaerobic conditions. oup.comnih.gov For instance, certain bacterial strains can dechlorinate chloroanilines to aniline. nih.gov Another microbial pathway involves reductive deamination, where the amino group is removed to form a dihalobenzene intermediate, which is subsequently dehalogenated. oup.com

Table 2: Examples of Reductive Dehalogenation of Substituted Bromoarenes organic-chemistry.org This table presents findings from analogous bromo-substituted aromatics to predict the reactivity of this compound.

| Substrate | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C | H₂, EtOAc, rt | 2-Nitrobenzoic acid | 92% |

| 4-Bromobenzonitrile | 10% Pd/C | H₂, EtOAc, rt | Benzonitrile | 99% |

| 4-Bromoacetophenone | 10% Pd/C | H₂, EtOAc, rt | Acetophenone | 99% |

Transition Metal-Catalyzed Coupling Reactions

The bromine atom on this compound serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This makes the compound a valuable intermediate in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a powerful tool for forming C-C bonds. For substrates like this compound, the ortho-bromoaniline moiety is a key structural element. Research has shown that Suzuki-Miyaura couplings can be performed efficiently on unprotected ortho-bromoanilines, which is advantageous as it avoids additional protection-deprotection steps. wikipedia.orgnih.gov

A variety of palladium catalysts and conditions have been developed to accommodate different coupling partners, including alkyl, aryl, and heteroaromatic boronic esters. wikipedia.orgnih.gov The choice of ligand and solvent is crucial; for example, CataCXium A Pd G3 in 2-MeTHF has been identified as a uniquely effective catalyst system for coupling ortho-bromoanilines with various boronic esters, providing excellent yields. wikipedia.orgresearchgate.net The reaction is tolerant of both electron-donating and electron-withdrawing groups on the coupling partners. nih.gov

Table 3: Optimized Conditions for Suzuki-Miyaura Coupling of an Unprotected o-Bromoaniline wikipedia.orgresearchgate.net This data, from a model substrate, illustrates potential conditions for this compound.

| Catalyst (10 mol%) | Base (2 equiv.) | Solvent (0.1 M) | Temp (°C) | Yield |

|---|---|---|---|---|

| CataCXium A Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 95% |

| Pd(Amphos)Cl₂ | K₃PO₄ | 2-MeTHF | 80 | 22% |

| (PPh₃)₂PdCl₂ | K₃PO₄ | 2-MeTHF | 80 | 46% |

| XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 80 | 0% |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction is highly versatile for synthesizing substituted anilines and more complex nitrogen-containing heterocycles. The reaction mechanism involves oxidative addition of the aryl bromide to a Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the product and regenerate the catalyst. wikipedia.org

The success of the reaction often depends on the choice of phosphine (B1218219) ligand, base, and solvent. For hindered substrates, such as the di-ortho-substituted this compound, specialized bulky electron-rich ligands (e.g., RuPhos, XantPhos) are often required to promote efficient coupling. nih.govchemrxiv.org Optimization studies have shown that combinations like RuPhos with a strong, non-nucleophilic base like KHMDS can be effective for coupling sterically demanding partners. nih.gov

Palladium-Catalyzed Amination

Palladium-catalyzed amination is a broad category that encompasses the Buchwald-Hartwig reaction and is fundamental to modern synthetic chemistry. Specific studies on the amination of 2-bromo-4-methylaniline (B145976) demonstrate its participation in palladium-catalyzed reactions to form N-aryl products. For example, it reacts with 3-bromoquinoline (B21735) in the presence of a palladium catalyst to yield 3-(2-bromo-4-methylphenylamino)quinoline. sigmaaldrich.com

Catalyst systems using bulky biphenyl-based phosphine ligands have proven to be generally effective for a wide range of aryl bromides and chlorides, including electron-rich systems that can be problematic for other catalysts. organic-chemistry.org These ligands are thought to facilitate the key steps of oxidative addition and reductive elimination. organic-chemistry.org

Table 4: Representative Palladium-Catalyzed Amination of Aryl Bromides organic-chemistry.org This table showcases general conditions applicable to aryl bromides like this compound.

| Aryl Bromide | Amine | Catalyst System | Base | Temp (°C) | Yield |

|---|---|---|---|---|---|

| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / Ligand 3 | NaOtBu | 80 | 98% |

| 2-Bromoxylene | N-Methylaniline | Pd₂(dba)₃ / Ligand 4 | NaOtBu | 100 | 75% |

| 4-Bromoanisole | Aniline | Pd(OAc)₂ / Ligand 2 | NaOtBu | 80 | 98% |

Other Cross-Coupling Methodologies (e.g., Sonogashira, Negishi)

Sonogashira Coupling: The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.netwikipedia.org This reaction is the premier method for constructing sp²-sp carbon-carbon bonds, leading to arylalkynes and conjugated enynes. nih.govlibretexts.org The reaction proceeds under mild conditions, often at room temperature, and is tolerant of numerous functional groups. wikipedia.org For a substrate like this compound, Sonogashira coupling would provide a direct route to 2-alkynyl-6-methoxy-4-methylaniline derivatives. The reactivity of aryl halides in this reaction follows the order I > Br > Cl. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. oup.com It is a powerful and versatile C-C bond-forming reaction due to the high reactivity and functional group tolerance of organozinc reagents. oup.com This method allows for the coupling of sp, sp², and sp³ carbon centers. Treatment of bromoarenes with organozinc reagents in the presence of a palladium catalyst, such as one supported by dppe or dppf ligands, provides a high-yielding route to the coupled products. sigmaaldrich.com This methodology could be applied to this compound to introduce a variety of alkyl or aryl substituents at the bromine-bearing position.

Mechanistic Elucidation of Key Transformations

The unique arrangement of substituents on the aniline ring of this compound governs its reactivity and the mechanisms of its transformations. The interplay between the electron-donating amino and methoxy groups, the weakly activating methyl group, and the electronegative bromo-substituent is crucial in determining the outcome of chemical reactions.

The regioselectivity of this compound in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, is primarily dictated by the presence of the carbon-bromine (C-Br) bond. This bond is the most common reaction site for palladium-catalyzed processes, which are fundamental for creating new carbon-carbon or carbon-heteroatom bonds.

The substituents on the aromatic ring play a critical role in directing the outcome of these reactions. The amino (-NH2) and methoxy (-OCH3) groups are strong activating groups that donate electron density to the ring, particularly at the ortho and para positions. The methyl (-CH3) group is a weaker electron-donating group. In a palladium-catalyzed coupling reaction, the catalyst preferentially undergoes oxidative addition at the most electrophilic carbon-halogen bond. researchgate.net In the case of this compound, the reaction occurs selectively at the C2-Br bond.

A study on the Suzuki cross-coupling of a related compound, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which has two different C-Br bonds, demonstrated that the bromo group on the aniline ring was preferentially substituted. nih.gov This highlights the higher reactivity of the C-Br bond on the aniline moiety compared to other positions. nih.gov Mechanistic studies on similar systems, like 2,4-dibromopyridine, have shown that regioselectivity is governed by the electrophilic character of the C-Br bonds, with the reaction favoring the more electron-deficient position. researchgate.net

Table 1: Influence of Substituents on Regioselectivity in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Type | Directing Effect |

|---|---|---|---|

| -NH₂ | 1 | Strong Activator | Ortho, Para |

| -Br | 2 | Deactivator | Ortho, Para |

| -CH₃ | 4 | Weak Activator | Ortho, Para |

| -OCH₃ | 6 | Strong Activator | Ortho, Para |

The amino group (-NH2) at the C1 position is a powerful activating group. Its lone pair of electrons increases the electron density of the aromatic ring through resonance, making the ring more nucleophilic and thus highly reactive towards electrophilic substitution. This strong activation can sometimes be a challenge in synthesis, leading to multiple substitutions or undesired side reactions.

Due to the high reactivity imparted by the amino group, synthetic strategies often employ a protecting group to temper its activating influence. doubtnut.com A common method is the acetylation of the amino group to form an amide. doubtnut.com This N-acetyl group is still an ortho-, para-director but is significantly less activating than the free amino group. This allows for more controlled and selective reactions, such as bromination, at other positions on the ring. Following the desired transformation, the acetyl group can be easily removed through hydrolysis to regenerate the amine. doubtnut.com

The mechanistic pathway of key transformations, particularly palladium-catalyzed cross-coupling reactions, involves a series of well-defined intermediates and transition states. While specific studies on this compound are not prevalent, the general mechanism for related aryl bromides is well-established and involves a catalytic cycle.

The cycle typically begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex. This step forms a Pd(II) intermediate, which is a key reactive species in the cycle. Mechanistic studies on the coupling reactions of 2-bromopyridine (B144113) derivatives have led to the isolation and characterization of such intermediates. researchgate.net The next step, transmetalation (in the case of Suzuki coupling), involves the transfer of an organic group from a boronic acid (or its derivative) to the Pd(II) center. The final step is reductive elimination , where the two organic fragments are coupled together to form the final product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Computational methods, such as Density Functional Theory (DFT) calculations, are frequently used to map the potential energy surfaces of these reactions. These studies help in identifying the structures of transition states and intermediates, allowing chemists to understand the feasibility of different reaction pathways and to predict the outcomes of reactions. For instance, in related systems, dimeric palladium transition states have been isolated and characterized, providing crucial insight into the mechanism of the coupling reaction. researchgate.net

Table 2: Key Steps and Intermediates in a Typical Suzuki Cross-Coupling Reaction

| Step | Description | Key Intermediate/State |

|---|---|---|

| Oxidative Addition | The aryl bromide (Ar-Br) reacts with the Pd(0) catalyst. | Pd(II)-aryl-bromide complex |

| Transmetalation | An organic group (R) is transferred from a boronic acid derivative to the palladium center. | Pd(II)-aryl-R complex |

| Reductive Elimination | The coupled product (Ar-R) is formed, and the Pd(0) catalyst is regenerated. | Transition state leading to product formation |

Applications of 2 Bromo 6 Methoxy 4 Methylaniline As a Synthetic Building Block

Synthesis of Complex Organic Architectures

The strategic placement of reactive groups on the 2-Bromo-6-methoxy-4-methylaniline ring makes it an ideal starting material for building intricate molecular structures, including both polycyclic aromatic and heterocyclic compounds.

The presence of a bromine atom on the aromatic ring of this compound is a key feature that allows for its participation in carbon-carbon bond-forming reactions to construct larger polycyclic aromatic systems. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for this purpose. For instance, the bromo-methoxy-aromatic motif is utilized in Heck reactions to produce polycyclic structures found in anti-inflammatory agents like Naproxen and Nabumetone. medchemexpress.com This demonstrates the utility of the bromo-substituent in aryl-aryl coupling, a fundamental step in extending aromatic systems. The amino and methyl groups on the ring can further influence the electronic properties and steric environment of these reactions, guiding the synthesis towards desired complex architectures.

This compound is a potent precursor for a wide array of nitrogen-containing heterocyclic compounds. Its amino group can act as a nucleophile or be converted into a diazonium group for cyclization reactions, while the bromine atom provides a handle for intramolecular cyclizations and coupling reactions.

Iminophosphoranes : The related compound 2-Bromo-4-methylaniline (B145976) is known to be a reagent in the synthesis of iminophosphoranes. sigmaaldrich.comchemicalbook.com This reaction typically involves the reaction of the aniline (B41778) with a phosphine (B1218219) in the presence of a base, showcasing the utility of the amino group in forming phosphorus-nitrogen bonds, which are key components of these versatile reagents.

Indoles : This aniline derivative is a key building block for indole (B1671886) synthesis. For example, a closely related precursor, 2-bromo-4-methoxy-3-methylaniline hydrochloride, is used in the multi-step total synthesis of the alkaloids hyellazole (B1251194) and 4-deoxycarbazomycin B. rsc.org The synthesis proceeds through a Japp–Klingemann coupling reaction followed by a Fischer indole cyclization to construct the indole core. rsc.org The bromo-substituent is crucial for directing the cyclization and for further functionalization of the resulting indole ring. nih.govresearchgate.net

Carbazoles : The structural elements of this compound are well-suited for constructing the tricyclic carbazole (B46965) framework. The synthesis of carbazole alkaloids can be achieved through methods like the Buchwald-Hartwig amination, coupling an aniline with an aromatic halide, followed by an oxidative C-C bond formation to close the final ring. chemmethod.com A Fischer indolization approach can also be employed, starting from a functionalized phenylhydrazone to create a tetrahydrocarbazole intermediate, which can then be aromatized. rsc.org

Indazoles : Substituted 2-bromoanilines are common starting materials for the synthesis of indazoles. organic-chemistry.orgorganic-chemistry.org A general and efficient method involves a copper-catalyzed one-pot, three-component reaction of a 2-bromobenzaldehyde (B122850) (derivable from the aniline), a primary amine, and sodium azide (B81097) to form the 2H-indazole ring system. organic-chemistry.org Palladium-catalyzed intramolecular N-arylation is another powerful strategy for cyclizing precursors derived from ortho-bromoanilines to yield the indazole core. organic-chemistry.orgnih.gov

Benzotriazoles : The synthesis of benzotriazole (B28993) derivatives can be achieved from ortho-disubstituted anilines. The amino group of this compound can react with a source of two nitrogen atoms, typically via diazotization followed by intramolecular cyclization, to form the fused triazole ring. nih.gov This method allows for the creation of substituted benzotriazoles, which are important motifs in various biologically active compounds. nih.govmdpi.comresearchgate.net

Pyrimidine (B1678525) Derivatives : The amino group of this compound can serve as a key nucleophile in the construction of the pyrimidine ring. nih.gov A common synthetic route involves the condensation of an aniline with a 1,3-bifunctional three-carbon fragment, such as a chalcone (B49325) or a β-dicarbonyl compound, often in the presence of a reagent like guanidine (B92328) hydrochloride. nih.govbu.edu.eg This cyclization provides access to highly substituted pyrimidine derivatives. nih.gov

The following table summarizes the heterocyclic frameworks synthesized from aniline precursors and the general synthetic strategies.

| Heterocyclic Framework | General Synthetic Strategy | Key Reaction Type(s) |

|---|---|---|

| Indoles | Reaction of a hydrazine (B178648) (derivable from the aniline) with a ketone/aldehyde followed by acid-catalyzed cyclization. | Japp–Klingemann Reaction, Fischer Indole Synthesis rsc.org |

| Carbazoles | Coupling of the aniline with an aryl halide followed by intramolecular C-C bond formation. | Buchwald-Hartwig Amination, Oxidative Cyclization chemmethod.com |

| Indazoles | Intramolecular cyclization of precursors derived from the ortho-bromoaniline moiety. | Copper or Palladium-Catalyzed C-N Coupling organic-chemistry.orgorganic-chemistry.org |

| Benzotriazoles | Diazotization of the amino group followed by intramolecular cyclization. | Diazotization, Cyclization nih.gov |

| Pyrimidines | Condensation of the aniline with a three-carbon synthon. | Cyclocondensation nih.gov |

Precursor in Pharmaceutical Intermediates Synthesis

The utility of this compound extends significantly into the pharmaceutical industry, where it functions as a critical starting material for complex intermediates and drug scaffolds. biosynth.com

A molecular scaffold is the core structure of a compound to which various functional groups are attached to create a library of potential drug candidates. The heterocyclic frameworks synthesized from this compound, such as indazoles, carbazoles, and pyrimidines, are themselves privileged scaffolds in medicinal chemistry due to their wide range of biological activities.

Indazole-based scaffolds are known to possess potent anti-tumor, anti-inflammatory, and anti-HIV activities. nih.gov

Pyrimidine derivatives have been developed as potent bone anabolic agents for treating conditions like osteoporosis by promoting osteogenesis. nih.gov

Carbazole alkaloids exhibit a broad spectrum of pharmaceutical properties, including antitumor, anti-inflammatory, and antioxidant effects. chemmethod.com

By providing an efficient entry point to these and other heterocyclic systems, this compound is instrumental in the development of new scaffolds for drug discovery programs.

Beyond its role in forming the final drug scaffold, this compound is also a key precursor in longer, multi-step synthetic sequences common in medicinal chemistry. biosynth.com Its utility is highlighted in the total synthesis of complex natural products. For instance, the synthesis of the alkaloids hyellazole and 4-deoxycarbazomycin B involves converting a related aniline into a key hydrochloride intermediate (2-bromo-4-methoxy-3-methylaniline hydrochloride). rsc.org This intermediate undergoes several transformations to build the final, biologically active molecule. This demonstrates the compound's value not just as a one-step precursor, but as a stable, functionalized building block that carries latent reactivity through multiple synthetic stages, enabling the assembly of advanced and complex molecular targets. biosynth.comrsc.org

The following table highlights key reaction types where this class of compound is a valuable building block.

| Reaction Type | Role of this compound | Application Area |

|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl halide component for C-C or C-N bond formation. | Pharmaceuticals, Agrochemicals, Materials |

| Fischer Indole Synthesis | Precursor to the required phenylhydrazone. | Pharmaceuticals (Alkaloids, Drug Scaffolds) rsc.org |

| Buchwald-Hartwig Amination | Amine or aryl halide component. | Pharmaceuticals (Carbazoles) chemmethod.com |

| Cyclocondensation | Nucleophilic amine component for ring formation. | Pharmaceuticals (Pyrimidines) nih.gov |

Role in Agrochemical Development

The application of this compound and its analogues extends to the agrochemical industry. biosynth.com These compounds serve as crucial intermediates in the synthesis of active ingredients for crop protection agents, including herbicides and fungicides. echemi.com The specific substitution pattern on the aniline ring can be tailored to produce molecules with desired biological activity against agricultural pests and weeds, while potentially minimizing impact on non-target organisms. Its role as a versatile building block allows for the creation of diverse molecular libraries that can be screened for new and effective agrochemical products. rsc.orgbiosynth.comlookchem.com

Synthesis of Novel Agrochemical Precursors

While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule are common in a variety of pesticides. The substituted aniline core is a key feature in many herbicides, fungicides, and insecticides. The bromo- and methoxy-substituted phenylamine structure can be a crucial component in the synthesis of active ingredients that target specific biological pathways in pests and weeds.

The general synthetic utility of bromoanilines in agrochemical development suggests that this compound could be a valuable precursor for the creation of new crop protection agents. Its derivatives may exhibit desirable properties such as enhanced efficacy, selectivity, or improved environmental profiles.

Contributions to Advanced Material Synthesis

The development of advanced materials with tailored properties often relies on the design and synthesis of novel organic molecules. This compound's structure makes it a candidate for incorporation into various functional materials.

Precursors for Dyes and Pigments

Substituted anilines are foundational intermediates in the dye industry. The amino group of this compound can be diazotized and coupled with various aromatic compounds to form a wide range of azo dyes. The color and properties of the resulting dyes would be influenced by the electronic effects of the bromo, methoxy (B1213986), and methyl substituents. While specific dyes synthesized from this particular aniline are not prominently reported, its potential as a precursor is evident from the established chemistry of dye synthesis.

Synthesis of Specialty Chemicals and Functional Materials

The term "specialty chemicals" encompasses a broad range of compounds produced for specific applications. The reactivity of this compound allows for its use in the synthesis of such targeted molecules. For instance, it is listed as an intermediate in the synthesis of certain thiazole (B1198619) derivatives. Thiazoles are a class of heterocyclic compounds with diverse applications, including in pharmaceuticals and materials science.

Furthermore, this aniline derivative is categorized under "Other Functional Materials," suggesting its potential role in the creation of materials with specific electronic, optical, or thermal properties. Research in this area may lead to its use in polymers, liquid crystals, or other advanced material applications.

Derivatization for Novel Chemical Entities

The creation of novel chemical entities with potential applications in various fields is a cornerstone of chemical research. This compound serves as a valuable starting point for such endeavors. The reactivity of its functional groups allows for a multitude of derivatization reactions.

For example, a patent (US8791267B2) has been noted in relation to a convergent synthesis, which may involve this compound as a key intermediate. Such synthetic routes are crucial for the efficient construction of complex target molecules. The ability to modify the amino group, substitute the bromine via cross-coupling, or perform electrophilic aromatic substitution on the ring opens up a vast chemical space for the generation of new compounds with potentially valuable biological or material properties.

Advanced Spectroscopic Characterization of 2 Bromo 6 Methoxy 4 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of organic compounds by mapping the chemical environments of magnetically active nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) is a fundamental technique for determining the number, connectivity, and chemical environment of protons within a molecule. For 2-Bromo-6-methoxy-4-methylaniline and its derivatives, the ¹H NMR spectrum reveals characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons.

For instance, in the ¹H NMR spectrum of a related compound, 2-bromo-N,4-dimethylaniline, the signals are observed at δ 7.30 (t, J = 4.1 Hz, 1H), 7.08 – 7.03 (m, 1H), 6.61 – 6.56 (m, 1H), 2.91 (s, 3H), and 2.27 (s, 3H). rsc.org The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and spatial relationship of the protons.

A derivative, 2-Bromo-4-methylaniline (B145976), shows a distinct ¹H NMR spectrum. chemicalbook.com Similarly, the ¹H NMR data for 4-BROMO-2-METHYLANILINE is also well-documented. chemicalbook.com

¹H NMR Data for Selected Anilines

| Compound | ¹H NMR (CDCl₃, δ ppm) |

| Aniline (B41778) | 7.14 (t, J = 7.6 Hz, 2H), 6.74 (t, 1H, J = 7.2 Hz), 6.66 (d, 2H, J = 7.5 Hz), 3.53 (br s, 2H) rsc.org |

| 2-Methoxy aniline | 6.78 (d, 1H, J = 7.8Hz), 6.69-6.61 (m, 2H), 6.54-6.48 (m, 1H), 4.65 (br s, 2H), 3.73 (s, 3H) (in DMSO) rsc.org |

| 2-Chloro aniline | 7.22 (d, 1H, J = 8.1Hz), 7.04 (t, 1H, J = 7.6 Hz), 6.70-6.62 (m, 2H), 3.99 (br s, 2H) rsc.org |

| 4-Bromo aniline | 7.23 (d, 2H, J = 8.7 Hz), 6.55 (d, 2H, J = 8.7 Hz), 3.65 (br s, 2H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, offering a direct count of the non-equivalent carbons and information about their chemical environment.

For 2-bromo-N,4-dimethylaniline, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 146.14, 132.15, 129.56, 123.87, 110.46, 108.31, 30.64, and 17.04. rsc.org These shifts correspond to the different carbon atoms in the aromatic ring, the N-methyl group, and the C-methyl group. The ¹³C NMR data for 4-BROMO-2-METHYLANILINE is also available. beilstein-journals.org

¹³C NMR Data for Selected Anilines

| Compound | ¹³C NMR (CDCl₃, δ ppm) |

| 2-bromo-N,4-dimethylaniline | 146.14, 132.15, 129.56, 123.87, 110.46, 108.31, 30.64, 17.04 rsc.org |

| 2-bromo-N-methylaniline | 145.97, 132.28, 128.56, 117.60, 110.74, 109.62, 30.61 rsc.org |

| 4-methoxy-N-methylaniline | 152.13, 143.75, 114.96, 113.67, 55.89, 31.63 rsc.org |

Advanced NMR Techniques for Stereochemistry and Dynamics

While ¹H and ¹³C NMR are powerful for basic structural elucidation, advanced NMR techniques are necessary to probe the three-dimensional structure (stereochemistry) and molecular motions (dynamics) of this compound and its derivatives. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons, which is crucial for establishing the relative stereochemistry of substituents on the aromatic ring. Furthermore, variable temperature NMR studies can provide insights into dynamic processes such as the rotation of the methoxy group or the inversion of the amine group.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Analysis for Functional Group Identification

The IR and Raman spectra of this compound and its derivatives display characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-O stretching of the methoxy group gives rise to a strong band around 1250 cm⁻¹, while the C-Br stretching vibration is observed at lower wavenumbers, typically in the range of 500-600 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also readily identifiable in the spectra. For instance, IR spectra are available for 2-Bromo-4-methylaniline. chemicalbook.comnih.gov

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to predict vibrational wavenumbers, which aids in the assignment of experimental bands. eurjchem.com

Conformational Studies via Vibrational Spectroscopy

Vibrational spectroscopy is also a valuable tool for studying the conformational preferences of molecules. Different conformers of this compound, arising from the rotation around the C-O and C-N bonds, will have slightly different vibrational frequencies. By analyzing the changes in the IR and Raman spectra with temperature or solvent, it is possible to identify the different conformers present and determine their relative stabilities. This information is crucial for understanding the relationship between the structure and reactivity of these compounds.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound and its analogues. Both high-resolution mass spectrometry and the analysis of fragmentation patterns are critical in this endeavor.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. For this compound (C₈H₁₀BrNO), the exact mass can be calculated and compared with the experimentally determined value to a high degree of precision. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS data for closely related compounds, such as 2-bromo-4,6-dimethylaniline (B183183) and 2-bromo-6-methoxy-4-methylpyridine, illustrates the principle of accurate mass determination. The predicted monoisotopic mass for 2-bromo-4,6-dimethylaniline is 198.9997 Da. uni.lu For 2-bromo-6-methoxy-4-methylpyridine, the predicted monoisotopic mass is 200.97893 Da. uni.lu These precise mass measurements allow for the unambiguous confirmation of the chemical formula.

Table 1: Predicted HRMS Data for Adducts of Related Compounds

| Compound | Molecular Formula | Adduct | Predicted m/z |

| 2-bromo-4,6-dimethylaniline | C₈H₁₀BrN | [M+H]⁺ | 200.00694 |

| [M+Na]⁺ | 221.98888 | ||

| 2-bromo-6-iodo-4-methylaniline | C₇H₇BrIN | [M+H]⁺ | 311.88793 |

| [M+Na]⁺ | 333.86987 | ||

| 2-bromo-6-methoxy-4-methylpyridine | C₇H₈BrNO | [M+H]⁺ | 201.98621 |

| [M+Na]⁺ | 223.96815 |

Data sourced from PubChemLite predictions for closely related structures, illustrating the principle of accurate mass determination by HRMS. uni.luuni.luuni.lu

The fragmentation patterns observed in mass spectrometry provide a fingerprint of a molecule's structure. For this compound, several key fragmentation pathways can be anticipated based on its functional groups. A prominent feature in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks (M and M+2) of nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Common fragmentation pathways for anilines involve alpha-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. For aromatic amines, the loss of HCN is also a common fragmentation pathway. The presence of methoxy and methyl groups introduces other likely fragmentation events, such as the loss of a methyl radical (CH₃•) or a methoxy radical (CH₃O•).

Table 2: Proposed Fragmentation Pathways for this compound

| Proposed Fragment | Neutral Loss | Fragmentation Pathway |

| [M - CH₃]⁺ | CH₃• | Loss of a methyl radical from the methoxy group. |

| [M - Br]⁺ | Br• | Cleavage of the carbon-bromine bond. |

| [M - CO]⁺• | CO | Loss of carbon monoxide, a common fragmentation for methoxy-substituted aromatics. |

| [M - HCN]⁺• | HCN | Elimination of hydrogen cyanide from the aniline moiety. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, the analysis of a closely related derivative, 2,6-Dibromo-4-methylaniline, provides significant insight into the expected solid-state structure.

The crystal structure of 2,6-Dibromo-4-methylaniline reveals important details about bond lengths, bond angles, and intermolecular interactions. Such studies on related anilines demonstrate how substituents influence the crystal packing and hydrogen bonding networks.

Table 3: Crystallographic Data for 2,6-Dibromo-4-methylaniline

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.3773(7) |

| b (Å) | 14.057(3) |

| c (Å) | 14.156(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Data obtained from studies on a closely related derivative, illustrating typical crystallographic parameters.

Chromatographic Methods for Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its derivatives, as well as for assessing the purity of synthesized batches.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like substituted anilines. Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of aniline derivatives.

A typical HPLC method for the analysis of bromoaniline derivatives would utilize a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, sometimes with the addition of a buffer or an ion-pairing agent to improve peak shape and resolution.

Table 4: Representative HPLC Conditions for the Analysis of Bromoaniline Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

These conditions are representative of methods used for the analysis of related aniline compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the separation and identification of volatile compounds. For this compound, GC can effectively separate it from impurities and isomers, while the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern.

The analysis of substituted anilines by GC-MS typically involves a nonpolar or medium-polarity capillary column. The oven temperature is programmed to ramp up to ensure the elution of all components in a reasonable time.

A study on the GC-MS analysis of N-(bromodimethoxybenzyl)-methoxyphenethylamine derivatives, which are structurally related, showed that different isomers could be successfully separated and identified. nih.gov The EI-MS spectra of these isomers provided distinct fragmentation patterns that allowed for their differentiation. nih.gov

Table 5: Typical GC-MS Parameters for the Analysis of Substituted Anilines

| Parameter | Condition |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, ramp to 280 °C at 10 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 50-500 amu |

These parameters are based on established methods for the GC-MS analysis of related aniline derivatives.

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Methoxy 4 Methylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations provide a theoretical framework for understanding the molecule's stability, spectroscopic properties, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations have been successfully applied to a wide range of substituted anilines to predict their molecular geometries and electronic properties. acs.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. wikipedia.org The HOMO is the orbital from which an electron is most likely to be donated in a chemical reaction, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For substituted anilines, the nature and position of the substituents significantly influence the energies of the frontier orbitals and the magnitude of the energy gap. researchgate.netresearchgate.net Theoretical calculations for methoxy-substituted anilines have been performed at the B3LYP/6-311++G(d,p) level of theory, providing insights into their electronic behavior. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Aniline (B41778) | -5.32 | -0.25 | 5.07 |

| 4-Methoxyaniline | -4.98 | -0.18 | 4.80 |

| 4-Bromoaniline | -5.45 | -0.55 | 4.90 |

| 4-Methylaniline | -5.15 | -0.21 | 4.94 |

Note: The data in this table are representative values for similarly substituted anilines and are intended for illustrative purposes. Actual values for 2-Bromo-6-methoxy-4-methylaniline would require specific calculations.

The distribution of electron density within a molecule is key to understanding its polarity, intermolecular interactions, and reactive sites. Natural Bond Orbital (NBO) analysis is a common method used to calculate the natural atomic charges on each atom. This approach provides a more chemically intuitive picture of charge distribution compared to other methods like Mulliken population analysis.

For this compound, NBO analysis would reveal the partial positive and negative charges on each atom. The electronegative bromine, oxygen, and nitrogen atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms would generally have partial positive charges. The precise values of these charges are influenced by the interplay of the electron-donating effects of the methoxy (B1213986) and amino groups and the electron-withdrawing effect of the bromine atom. This charge distribution is critical for predicting how the molecule will interact with other polar molecules and for identifying regions susceptible to electrostatic interactions.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the reactivity of a molecule and to explore the potential energy surfaces of its reactions. This allows for the identification of the most likely sites for chemical attack and the elucidation of reaction mechanisms.

Fukui functions are reactivity descriptors derived from DFT that help in identifying the most reactive sites in a molecule for nucleophilic and electrophilic attacks. wikipedia.orgscm.com The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

There are three main types of Fukui functions:

f+(r) for nucleophilic attack (electron acceptance)

f-(r) for electrophilic attack (electron donation)

f0(r) for radical attack

By calculating the condensed Fukui functions for each atom in this compound, one can predict which atoms are most susceptible to attack. For instance, a high value of f+(r) on a particular atom would suggest it is a likely site for a nucleophile to attack. Conversely, a high value of f-(r) would indicate a probable site for an electrophile to attack. These predictions are invaluable for designing synthetic routes and understanding reaction selectivity.

Table 2: Illustrative Condensed Fukui Functions for a Substituted Aniline

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

| N | 0.15 | 0.25 |

| C1 (ipso-NH2) | 0.05 | 0.10 |

| C2 (ortho) | 0.12 | 0.08 |

| C3 (meta) | 0.08 | 0.12 |

| C4 (para) | 0.14 | 0.09 |

Note: This table presents hypothetical Fukui function values for a generic substituted aniline to illustrate the concept. Specific calculations are needed for this compound.

To understand the mechanism of a chemical reaction, it is essential to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational modeling allows for the location and characterization of transition state structures. By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is a critical factor in reaction kinetics.

For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution, DFT calculations can be used to model the transition states. koreascience.kr For example, in an electrophilic substitution reaction, the model would show the formation of the sigma complex (arenium ion) as an intermediate and the associated transition states leading to and from this intermediate. Analyzing the geometry and energy of the transition state provides deep insights into the factors that control the reaction rate and selectivity. nih.gov

Rationalization of Regioselectivity

The regioselectivity of chemical reactions involving this compound is dictated by the electronic landscape of the aromatic ring, which is shaped by the interplay of its various substituents. The amino (-NH2), methoxy (-OCH3), methyl (-CH3), and bromo (-Br) groups each exert distinct electronic effects—both inductive and resonant—that influence the electron density at different positions on the benzene (B151609) ring.

Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the factors that govern regioselectivity. By calculating molecular orbital energies and charge distributions, a quantitative picture of the molecule's reactivity can be formed. The amino and methoxy groups are strong activating groups, donating electron density to the ring through resonance, thereby increasing its nucleophilicity. The methyl group is a weak activator, while the bromine atom is a deactivator due to its inductive electron-withdrawing effect, although it can participate in resonance as a weak activator.

The preferred sites for electrophilic aromatic substitution can be predicted by analyzing the calculated electrostatic potential and the energies of the highest occupied molecular orbital (HOMO). These calculations typically indicate that the positions ortho and para to the strongly activating amino and methoxy groups are the most electron-rich and therefore most susceptible to electrophilic attack. However, the steric hindrance imposed by the bulky bromine atom and the methoxy group adjacent to the amino group can significantly influence the accessibility of these positions to incoming reagents. Frontier Molecular Orbital (FMO) theory further aids in rationalizing the regioselectivity by examining the interactions between the HOMO of the aniline derivative and the lowest unoccupied molecular orbital (LUMO) of the electrophile.

Spectroscopic Property Simulations

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods provides a powerful tool for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often employed within the framework of DFT, is a reliable approach for calculating the 1H and 13C NMR spectra of organic molecules like this compound.

These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The chemical shifts are subsequently determined by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts is highly dependent on the level of theory and the basis set used in the calculations.

For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the methyl protons. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the substituents. The electron-donating amino and methoxy groups would be expected to shield the aromatic protons, shifting their signals to a lower frequency (upfield), while the electron-withdrawing bromine atom would have a deshielding effect.

Similarly, the 13C NMR spectrum can be simulated. The carbon atoms directly bonded to the electronegative bromine, oxygen, and nitrogen atoms would exhibit characteristic chemical shifts. The positions of the signals for the aromatic carbons provide further insight into the electron distribution within the ring.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound (Illustrative Data)

| Atom | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 150 |

| NH2 | 3.5 - 5.0 | - |

| OCH3 | 3.8 - 4.2 | 55 - 60 |

| CH3 | 2.2 - 2.6 | 20 - 25 |